Lactone

Lactones are a class of cyclic esters derived from carboxylic acids through the removal of one molecule of water. These compounds are widely found in nature, particularly in fruits such as bananas and strawberries, where they contribute to their characteristic aroma and taste. Chemically, lactones exhibit both acidic and basic properties due to the presence of an enol form, which can undergo tautomerization with the keto form.

Structurally, lactones can be classified into various types based on the number of carbon atoms in the ring, such as γ-lactone (5-membered), δ-lactone (6-membered), and ε-lactone (8-membered). These cyclic esters play crucial roles in many chemical reactions, including aldol condensation and Claisen rearrangement. In addition to their natural occurrence, lactones are also important intermediates in the synthesis of pharmaceuticals, cosmetics, and other industrial applications.

Due to their versatile reactivity and unique properties, lactones have found extensive use in various fields such as flavoring agents, fragrance ingredients, and even as antioxidants and anti-inflammatory agents. Their potential applications continue to expand with ongoing research into new synthetic routes and functional modifications.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

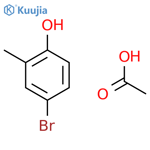

|

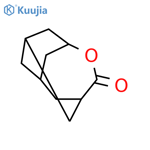

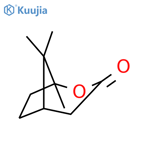

4-Oxatricyclo4.3.1.1~3,8~undecan-5-one | 21898-84-0 | C10H14O2 |

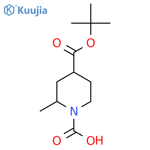

|

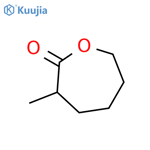

2-Oxepanone, 3-methyl- | 2549-61-3 | C7H12O2 |

|

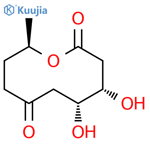

Cephalosporolide C; 4-Epimer | 162810-04-0 | C10H16O5 |

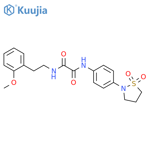

|

Cardionidine | 142609-18-5 | C21H25NO5 |

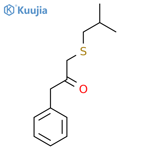

|

2-Oxabicyclo[3.2.1]octan-3-one,1,8,8-trimethyl- | 1126-91-6 | C10H16O2 |

|

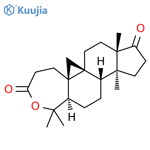

3H,6H-Cyclopenta[5,6]cyclopropa[1,8a]naphth[2,1-c]oxepin-3,9(7H)-dione,dodecahydro-1,1,8a,11a-tetramethyl-, (5aR,6aS,8aS,11aS,11bS,13aR)- | 142569-81-1 | C22H32O3 |

|

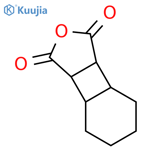

Benzo[3,4]cyclobuta[1,2-c]furan-1,3-dione,octahydro- | 6537-93-5 | C10H12O3 |

|

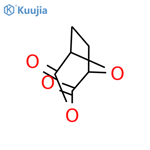

3,8-dioxabicyclo3.2.1octane-2,4-dione | 54885-06-2 | C6H6O4 |

|

2-Oxecanone, 10-methyl- | 65371-24-6 | C10H18O2 |

|

3-Oxabicyclo3.2.1octane-2,4-dione | 6054-16-6 | C7H8O3 |

Verwandte Literatur

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

Empfohlene Lieferanten

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte